Beryl

Vue d'ensemble

Description

Synthesis Analysis

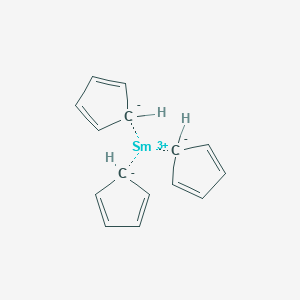

Recent research has explored various synthesis methods for beryllium compounds, highlighting the complexity and versatility of beryl-related compounds. For instance, Han & Parkin, 1992 detailed the synthesis of a terminal beryllium hydride complex, showcasing the methodological advancements in beryllium compound synthesis. Similarly, Ruhlandt-Senge et al., 1993 reported the synthesis of new classes of beryllium compounds, further expanding the synthetic repertoire for studying beryl's underlying chemistry.

Molecular Structure Analysis

Investigations into beryl's molecular structure have provided insights into its complex framework. The crystal structure refinement of synthetic beryl and emerald by Gibbs et al., 1968 offered a detailed analysis of its atomic arrangements, contributing significantly to understanding beryl's structural chemistry.

Chemical Reactions and Properties

Studies on beryl's chemical reactions and properties have revealed its interaction mechanisms and potential for various applications. For example, the work by Sumida et al., 2009 on the synthesis and hydrogen storage properties of a beryllium-based metal-organic framework highlights beryl's relevance in energy storage solutions.

Physical Properties Analysis

The analysis of beryl's physical properties, such as infrared spectra by Wood & Nassau, 1967, provides essential information on its interaction with light and other physical characteristics. This information is crucial for both its gemological valuation and industrial utility.

Chemical Properties Analysis

The chemical properties of beryl, including its reactivity and bonding characteristics, have been a focus of study. Iversen et al., 2015 reviewed developments in the coordination and organometallic chemistry of beryllium, shedding light on the advanced understanding of beryl's chemical behavior.

Applications De Recherche Scientifique

Laser-Induced Breakdown Spectroscopy (LIBS) Analysis : Beryl's composition was analyzed using LIBS, showing its potential in determining the provenance of gem beryl (McMillan et al., 2006).

Electron Probe Microanalysis (EPMA) for Beryllium : This study developed techniques for EPMA of Be-bearing minerals like beryl, crucial for research into Be resources and measurement of ultra-light elements (Li et al., 2020).

Micro-XRF Mapping : The study used micro-XRF mapping to analyze trace element distribution in beryl, providing insights into crystallization history and magmatic fractionation (Hill & Sirbescu, 2022).

Absorption Spectra of Fe-Doped Beryl : Research on the absorption spectrum of Fe-doped beryl contributed to understanding the structure of the beryl crystal (Wen Jiu-fu, 2009).

Raman Spectroscopy Comparison : This study compared seven portable Raman spectrometers using beryl, demonstrating their applicability in gemmological and mineralogical in situ studies (Jehlička et al., 2017).

Beryl's Genesis and Characteristics : This paper reviewed recent research progress in China about beryl, including its deposits, inclusion and spectrum features, enhancement and treatment, and synthesis (Zeng Wei-lai, 2008).

Beryllium-Related Diseases : Highlights the use of beryllium in various industries and the potential health risks associated with exposure (Jameson, 1996).

Crystal-Chemical Observations of Beryl : This study focused on the crystal-chemical differences among beryl varieties, particularly in relation to sodium and water content (Henry et al., 2022).

Safety And Hazards

Orientations Futures

Propriétés

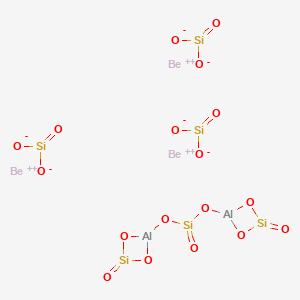

IUPAC Name |

dialuminum;triberyllium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3Be.6O3Si/c;;;;;6*1-4(2)3/q2*+3;3*+2;6*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJFVOQXYCEZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be3Al2(SiO3)6, Al2Be3O18Si6 | |

| Record name | beryl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893236 | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, white, yellow, green, or blue solid; [HSDB] White powder; Insoluble in water; [Gelest MSDS] | |

| Record name | Beryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in sulfuric acid under extreme conditions | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.64 g/cu cm | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Beryl | |

Color/Form |

Colorless or green-yellow crystals; hexagonal, Colorless, white, blue-green, green-yellow, yellow or blue crystals | |

CAS RN |

1302-52-9, 12428-23-8 | |

| Record name | Beryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum beryllum salt (6:2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012428238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1650 °C | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

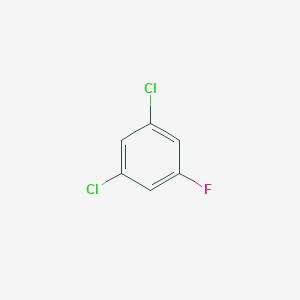

![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)